molecular formula C15H10N2O4 B087168 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid CAS No. 14182-37-7

5-Nitro-3-phenyl-1H-indole-2-carboxylic acid

Cat. No.: B087168
CAS No.: 14182-37-7
M. Wt: 282.25 g/mol
InChI Key: BMZNTPXQZKYUKD-UHFFFAOYSA-N
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Description

5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is a heterocyclic aromatic compound featuring an indole core substituted with a nitro group at the 5-position, a phenyl group at the 3-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functional group modifications:

    Formation of Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Phenyl Substitution: The phenyl group at the 3-position can be introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated indole in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, due to the electron-rich nature of the indole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder.

    Substitution Reagents: Halogens (chlorine, bromine), sulfuric acid, nitric acid.

Major Products

    Amino Derivatives: Reduction of the nitro group yields 5-amino-3-phenyl-1H-indole-2-carboxylic acid.

    Halogenated Derivatives: Electrophilic halogenation can produce compounds like 5-chloro-3-phenyl-1H-indole-2-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole core is a common motif in many bioactive molecules, and modifications of this compound can lead to the discovery of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the nitro group and carboxylic acid allows for interactions with various biological targets.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for incorporation into materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroindole-2-carboxylic acid: Lacks the phenyl group at the 3-position.

    3-Phenylindole-2-carboxylic acid: Lacks the nitro group at the 5-position.

    5-Nitro-1H-indole-2-carboxylic acid: Lacks the phenyl group at the 3-position.

Uniqueness

5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-nitro-3-phenyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-15(19)14-13(9-4-2-1-3-5-9)11-8-10(17(20)21)6-7-12(11)16-14/h1-8,16H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZNTPXQZKYUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351459
Record name 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14182-37-7
Record name 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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